1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]pent-4-en-1-one
Description
Properties
IUPAC Name |
1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]pent-4-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-2-3-4-11(16)15-7-5-10(6-8-15)17-12-14-13-9-18-12/h2,9-10H,1,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZFHHQCUYFHBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC(CC1)OC2=NN=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]pent-4-en-1-one typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with an appropriate carboxylic acid or its derivatives under acidic conditions.
Attachment to Piperidine: The thiadiazole ring is then attached to a piperidine ring through an ether linkage. This can be achieved by reacting the thiadiazole with a piperidine derivative in the presence of a base such as sodium hydride.
Formation of the Pentenone Moiety: The final step involves the introduction of the pentenone moiety. This can be done by reacting the piperidine-thiadiazole intermediate with an appropriate alkene under conditions that promote the formation of the enone.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3,4-Thiadiazol-2-yloxy)piperidin-1-yl]pent-4-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the enone moiety to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-[4-(1,3,4-Thiadiazol-2-yloxy)piperidin-1-yl]pent-4-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]pent-4-en-1-one involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Insights
a) Role of the 1,3,4-Thiadiazole Group
The thiadiazole moiety in the target compound is associated with broad-spectrum bioactivity, including fungicidal and insecticidal effects, as observed in related derivatives . In contrast, analogs like 2-(4-methoxybenzyl)-1-(piperidin-1-yl)pent-4-en-1-one replace thiadiazole with a methoxybenzyl group, likely altering target selectivity.
b) Impact of the α,β-Unsaturated Ketone
Comparatively, propenone (in ’s quinazoline derivative) may offer similar reactivity but with a shorter chain, affecting spatial interactions .
c) Fluorinated Substituents
Fluorinated analogs, such as 2-(4-fluorophenyl)-1-[4-(thiadiazolyloxy)piperidin-1-yl]ethan-1-one and 1-(4-(2,4-difluorobenzoyl)piperidin-1-yl)ethanone , demonstrate improved binding affinity and metabolic stability due to fluorine’s electronegativity and lipophilicity. These properties are critical in drug design but are absent in the target compound.
d) Piperidine Substitution Patterns
Variations at the piperidine 4-position significantly influence activity. For example, the quinazoline derivative in targets kinase pathways, while the trifluoromethylphenyl group in enhances agrochemical efficacy. The target compound’s thiadiazole-O-piperidine group may prioritize interactions with fungal or insect enzymes.
Q & A
Basic: What synthetic strategies are recommended for the preparation of 1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]pent-4-en-1-one?
The synthesis typically involves multi-step pathways:
- Step 1 : Functionalization of the piperidine ring with a thiadiazole moiety via nucleophilic substitution or coupling reactions. The 1,3,4-thiadiazol-2-yloxy group is introduced using reagents like 2-mercapto-1,3,4-thiadiazole under basic conditions .
- Step 2 : Formation of the pent-4-en-1-one backbone through a ketone alkylation or enolate chemistry, ensuring regioselectivity for the double bond position .
- Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions, such as over-oxidation or isomerization of the alkene. Purity is monitored via HPLC or GC-MS .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:
- Assay Variability : Differences in cell lines, enzyme isoforms, or assay protocols (e.g., ATP concentration in kinase assays). Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
- Compound Stability : Degradation products (e.g., hydrolysis of the enone or thiadiazole ring) can skew results. Perform stability studies under physiological conditions (pH 7.4, 37°C) and characterize degradation pathways using LC-MS .
- Structural Confirmation : Ensure batch-to-batch consistency via ¹H/¹³C NMR and X-ray crystallography to rule out polymorphic or stereochemical variations .
Basic: What analytical techniques are essential for characterizing this compound’s structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the thiadiazole-piperidine linkage and pent-4-en-1-one backbone. Key signals include δ ~5.5 ppm (alkene protons) and δ ~165 ppm (carbonyl carbon) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₃H₁₇N₃O₂S) and detect impurities.
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-S-C in thiadiazole at ~650 cm⁻¹) .
Advanced: How can computational methods predict the compound’s reactivity and binding modes?
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the thiadiazole-oxygen and enone groups to predict stability under redox conditions .
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases or GPCRs). Focus on the thiadiazole’s electron-deficient sulfur atoms and the enone’s electrophilic β-carbon as potential binding motifs .
- MD Simulations : Assess conformational flexibility of the piperidine ring in aqueous vs. lipid environments to guide prodrug design .
Basic: What preliminary biological assays are recommended for evaluating its therapeutic potential?
- In Vitro Screening :
- Kinase Inhibition : Use a panel of recombinant kinases (e.g., EGFR, VEGFR) with ATP-competitive assays .
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC determination) and fungi .
- Cytotoxicity : Assess against normal cell lines (e.g., HEK293) to establish selectivity indices .
Advanced: How can researchers optimize the compound’s pharmacokinetic properties?
- Solubility Enhancement : Introduce hydrophilic substituents (e.g., hydroxyl or amine groups) on the piperidine ring without disrupting the thiadiazole’s electronic profile .
- Metabolic Stability : Perform microsomal stability assays (human/rat liver microsomes) to identify metabolic soft spots (e.g., CYP450-mediated oxidation of the alkene) .
- Prodrug Strategies : Mask the enone as a ketal or ester to improve oral bioavailability .
Basic: What safety precautions are critical during synthesis and handling?
- Toxicity : The thiadiazole moiety may release toxic H₂S under reductive conditions. Use fume hoods and monitor gas emissions .
- Reactivity : The α,β-unsaturated ketone is a Michael acceptor; avoid skin contact and use PPE .
Advanced: How can structural analogs guide SAR studies for this compound?
-
Key Analogs :
Analog Modification Bioactivity Trend 1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one Benzimidazole instead of thiadiazole ↑ Antimicrobial activity 1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one Thiazole substitution ↓ Kinase inhibition -
SAR Insights : The thiadiazole’s electron-withdrawing nature enhances electrophilicity of adjacent groups, critical for target engagement .
Basic: What are the compound’s stability challenges under storage conditions?
- Light Sensitivity : The enone group is prone to photoisomerization. Store in amber vials at -20°C .
- Hydrolysis : Thiadiazole-O-piperidine bonds may degrade in aqueous buffers. Use anhydrous DMSO for stock solutions .
Advanced: How can fragment-based drug design (FBDD) improve its potency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
